molecular formula C8H12N2O3S B8286881 2-(3-Hydroxybutan-2-ylamino)thiazole-4-carboxylic acid

2-(3-Hydroxybutan-2-ylamino)thiazole-4-carboxylic acid

Cat. No. B8286881
M. Wt: 216.26 g/mol
InChI Key: SACTZNDTCDWOBU-UHFFFAOYSA-N
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Patent
US08975254B2

Procedure details

Methyl 2-(3-hydroxybutan-2-ylamino)thiazole-4-carboxylate (1.092 g, 4.75 mmol) was dissolved in THF/water (9:1) mixture and 1M lithium hydroxide (9.49 ml, 9.49 mmol) was added slowly. The reaction mixture was stirred at RT for 1 h and evaporated to dryness. DCM and water was added and pH was adjusted to 2. Acidic water phase was washed twice with DCM and evaporated to dryness. Evaporation residue was dissolved in ethanol, a precipitation was filtered and the filtrate was evaporated to dryness to give a crude product. m/z [216.3+1].
Name
Methyl 2-(3-hydroxybutan-2-ylamino)thiazole-4-carboxylate
Quantity
1.092 g
Type
reactant
Reaction Step One
Quantity
9.49 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH3:15])[CH:3]([NH:5][C:6]1[S:7][CH:8]=[C:9]([C:11]([O:13]C)=[O:12])[N:10]=1)[CH3:4].[OH-].[Li+]>C1COCC1.O>[OH:1][CH:2]([CH3:15])[CH:3]([NH:5][C:6]1[S:7][CH:8]=[C:9]([C:11]([OH:13])=[O:12])[N:10]=1)[CH3:4] |f:1.2,3.4|

Inputs

Step One
Name
Methyl 2-(3-hydroxybutan-2-ylamino)thiazole-4-carboxylate
Quantity
1.092 g
Type
reactant
Smiles
OC(C(C)NC=1SC=C(N1)C(=O)OC)C
Name
Quantity
9.49 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
DCM and water was added
WASH
Type
WASH
Details
Acidic water phase was washed twice with DCM
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Evaporation residue
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in ethanol
CUSTOM
Type
CUSTOM
Details
a precipitation
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC(C(C)NC=1SC=C(N1)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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